N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide have been explored in various research studies. For example, a method for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives was developed, which involved acetylation and nucleophilic substitution reactions. This process was aimed at investigating the pharmacological activities of the newly synthesized compounds, showcasing the chemical versatility and potential biological relevance of such molecules (Zaki, Radwan, & El-Dean, 2017).
Antitumor Activity
Research into the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and similar compounds indicates a potential for antitumor applications. These compounds have been evaluated in various cell lines, revealing structure-activity relationships that could inform the development of new cancer therapies (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Synthesis of Enaminones and Derivatives
The development of synthetic methods for creating derivatives such as enaminones from acetylquinoline compounds further demonstrates the research interest in this chemical class. These methods offer pathways for generating a variety of compounds with potential biological activities, highlighting the significance of this compound and related molecules in medicinal chemistry research (Kumar & Vijayakumar, 2018).
PET Ligand Development
The design and synthesis of carbon-11 and fluorine-18 labeled derivatives targeting the AMPA receptor for positron emission tomography (PET) imaging illustrates another application area. These efforts aim to create tools for diagnosing and researching brain diseases, demonstrating the compound's relevance in neuroscientific research (Gao, Kong, Clearfield, & Zheng, 2006).
Antibacterial and Antitumor Compounds
The exploration of antibacterial and antitumor properties in derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone further underscores the biomedical importance of this chemical framework. These studies contribute to the ongoing search for new therapeutic agents capable of addressing various diseases, including cancer and bacterial infections (Liu, Lin, Penketh, & Sartorelli, 1995).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-15(8-17-22-10)16(21)18-14-4-3-12-5-6-19(11(2)20)9-13(12)7-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPSXLHLSOQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.